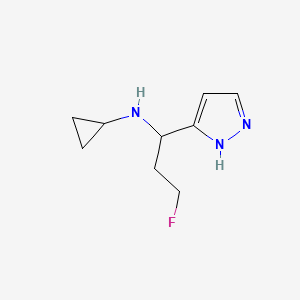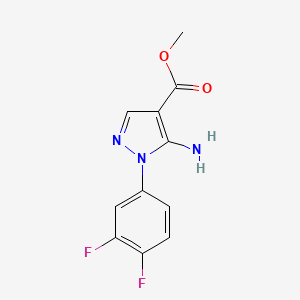
Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-amino-1-(3,4-difluorofenil)-1H-pirazol-4-carboxilato de metilo es un compuesto heterocíclico que ha despertado un gran interés en la comunidad científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto pertenece a la familia de los pirazoles, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos, como los productos farmacéuticos, la agricultura y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 5-amino-1-(3,4-difluorofenil)-1H-pirazol-4-carboxilato de metilo normalmente implica la ciclación de compuestos lineales apropiados. Un método común es la reacción de Knoevenagel-ciclocondensación en tándem de aldehídos aromáticos, malonitrilo y fenilhidrazina en una mezcla de disolventes de agua y etanol a temperatura ambiente . Esta síntesis de un solo recipiente y tres componentes es eficiente y respetuosa con el medio ambiente.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El 5-amino-1-(3,4-difluorofenil)-1H-pirazol-4-carboxilato de metilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los ya existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, proporcionando una vía para una mayor funcionalización.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles).
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
4. Aplicaciones de la investigación científica
El 5-amino-1-(3,4-difluorofenil)-1H-pirazol-4-carboxilato de metilo tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado su posible actividad antimicrobiana, antifúngica y antiviral.
Medicina: Se ha explorado su potencial como agente antiinflamatorio, analgésico y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Aplicaciones Científicas De Investigación
Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
El mecanismo de acción del 5-amino-1-(3,4-difluorofenil)-1H-pirazol-4-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. Por ejemplo, los estudios de acoplamiento molecular han sugerido que este compuesto puede dirigirse a enzimas como la descarboxilasa de 2,2-dialquilglicina, que participa en el metabolismo bacteriano . La capacidad del compuesto para unirse a estas dianas puede interrumpir los procesos biológicos esenciales, lo que conduce a sus efectos antimicrobianos.
Compuestos similares:
- 5-amino-1,3-difenil-1H-pirazol-4-carbonitrilo
- 5-amino-3-(2,5-difluorofenil)-1-fenil-1H-pirazol-4-carbonitrilo
Comparación: El 5-amino-1-(3,4-difluorofenil)-1H-pirazol-4-carboxilato de metilo es único debido a la presencia del grupo éster metílico y al patrón de sustitución específico en el anillo fenilo.Por ejemplo, el grupo difluorofenilo puede aumentar la lipofilia y la permeabilidad de la membrana del compuesto, lo que potencialmente mejora su eficacia como candidato a fármaco .
Comparación Con Compuestos Similares
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Comparison: Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methyl ester group and the specific substitution pattern on the phenyl ringFor example, the difluorophenyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Propiedades
Fórmula molecular |
C11H9F2N3O2 |
|---|---|
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
methyl 5-amino-1-(3,4-difluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3 |
Clave InChI |
ISEPIBUHJHAEBQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


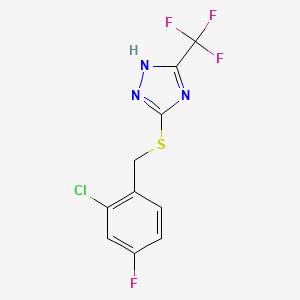
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
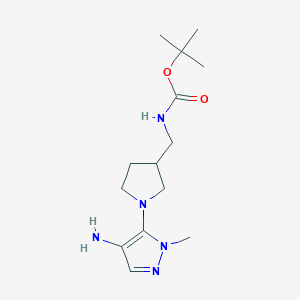

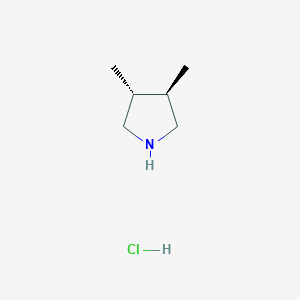

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)
![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)
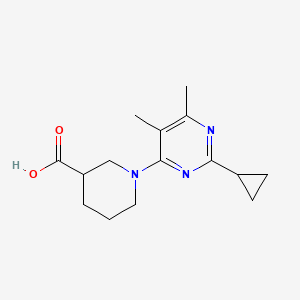

![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)

